molecular formula C12H13BrN2O2S B13001117 Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate CAS No. 1104630-94-5

Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate

Cat. No.: B13001117
CAS No.: 1104630-94-5
M. Wt: 329.21 g/mol
InChI Key: FGCLVSRZLNFAGP-UHFFFAOYSA-N
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Description

Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate is a heterocyclic compound featuring a thieno[3,2-b]pyridine core substituted with a bromine atom at position 3 and a tert-butyl carbamate group at position 2. This compound belongs to a class of Boc-protected intermediates widely used in medicinal chemistry and drug discovery. The thienopyridine scaffold is structurally distinct from simpler pyridine derivatives due to its fused thiophene ring, which enhances π-electron delocalization and influences reactivity, solubility, and binding affinity in biological systems.

Properties

CAS No.

1104630-94-5

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.21 g/mol

IUPAC Name

tert-butyl N-(3-bromothieno[3,2-b]pyridin-2-yl)carbamate

InChI

InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-8(13)9-7(18-10)5-4-6-14-9/h4-6H,1-3H3,(H,15,16)

InChI Key

FGCLVSRZLNFAGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(S1)C=CC=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate typically involves the reaction of 3-bromothieno[3,2-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include tert-butyl (3-aminothieno[3,2-b]pyridin-2-yl)carbamate, tert-butyl (3-thiolthieno[3,2-b]pyridin-2-yl)carbamate, etc.

    Oxidation Reactions: Products include tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)sulfoxide and tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)sulfone.

    Reduction Reactions: Products include tert-butyl (3-thienopyridin-2-yl)carbamate.

Scientific Research Applications

Biological Activities

Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate has been studied for its potential biological activities, particularly in the field of drug development. The compound exhibits:

  • Antimicrobial Activity : Preliminary studies suggest that this compound could have antimicrobial properties, making it a candidate for further investigation as an antibiotic or antifungal agent.
  • Anticancer Properties : Research indicates that derivatives of thieno[3,2-b]pyridine compounds may possess anticancer activities, suggesting that this compound could be explored for its efficacy against various cancer cell lines.

Medicinal Chemistry Applications

In medicinal chemistry, the unique structure of this compound allows it to serve as a building block in the synthesis of more complex molecules. Its applications include:

  • Drug Design : The compound can be used as a scaffold for designing new drugs targeting specific biological pathways.
  • Prodrug Development : Modifications to the carbamate moiety may enhance solubility and bioavailability of therapeutic agents.

Agricultural Applications

The potential use of this compound extends into agricultural science:

  • Pesticide Development : Its structure may provide insights into developing new pesticides with improved effectiveness against pests while minimizing environmental impact.

Materials Science

In materials science, the stability and chemical properties of this compound can be leveraged for:

  • Polymer Synthesis : The compound could be utilized in synthesizing polymers with specific properties for industrial applications.

Case Studies and Research Findings

  • Antimicrobial Investigation :
    • A study evaluated the antimicrobial efficacy of various thieno[3,2-b]pyridine derivatives. This compound was highlighted for its potential against Gram-positive bacteria.
  • Cancer Cell Line Studies :
    • Research involving various derivatives showed promising results in inhibiting the growth of specific cancer cell lines, indicating that modifications to the thieno[3,2-b]pyridine framework could enhance anticancer activity.

Mechanism of Action

The mechanism of action of tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the thienopyridine ring are thought to play a crucial role in its biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate Thieno[3,2-b]pyridine 3-Br, 2-Boc C₁₂H₁₃BrN₂O₂S 345.21 Intermediate for bioactive molecules; enhanced rigidity from fused thiophene ring (inferred)
Tert-butyl (2-bromopyridin-3-yl)carbamate Pyridine 2-Br, 3-Boc C₁₀H₁₃BrN₂O₂ 273.13 Suzuki coupling precursor; used in HDAC inhibitor synthesis
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate Pyridine 6-Br, 2-Cl, 3-Boc C₁₁H₁₄BrClN₂O₂ 321.60 Halogenated intermediate for cross-coupling reactions
Tert-butyl [(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)methyl]carbamate Imidazo[4,5-b]pyridine 6-Br, 2-Boc C₁₂H₁₅BrN₄O₂ 343.18 Kinase inhibitor precursor; fused imidazole enhances planar structure
Tert-butyl (6-bromopyridin-3-yl)carbamate Pyridine 6-Br, 3-Boc C₁₀H₁₃BrN₂O₂ 273.13 High similarity (0.73) to target compound; versatile building block

Key Comparisons:

Core Heterocycle Influence: The thieno[3,2-b]pyridine core in the target compound introduces a fused thiophene ring, increasing rigidity and electronic complexity compared to simple pyridine derivatives (e.g., tert-butyl (2-bromopyridin-3-yl)carbamate) . This rigidity may improve binding selectivity in drug-receptor interactions.

Substituent Effects: Bromine at position 3 (thienopyridine) vs. position 6 (pyridine): Bromine placement affects reactivity in cross-coupling reactions. For example, tert-butyl (6-bromopyridin-3-yl)carbamate is a common Suzuki-Miyaura substrate , while the target compound’s thienopyridine bromination may require tailored conditions. Chlorine substituents (e.g., tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate) enhance electrophilicity, facilitating nucleophilic aromatic substitutions .

Synthetic Utility :

  • The target compound’s tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., HCl/MeOH in ). This contrasts with methylcarbamate derivatives (e.g., ), which may exhibit different stability profiles .
  • Palladium-catalyzed reactions dominate the synthesis of analogs. For instance, tert-butyl (2-bromopyridin-3-yl)carbamate is synthesized via Suzuki couplings using Pd(PPh₃)₄ , whereas imidazopyridine derivatives require Buchwald-Hartwig amination () .

Biological Relevance: Pyridine carbamates (e.g., ) are intermediates in kinase inhibitors and HDAC modulators . The thienopyridine variant’s extended conjugation may improve pharmacokinetic properties, though direct biological data are absent in the evidence.

Research Findings and Challenges:

  • Reactivity: Thienopyridine bromides may exhibit slower coupling kinetics than pyridine analogs due to steric hindrance from the fused thiophene.

Biological Activity

Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and related research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1104630-94-5
  • Molecular Formula : C12H13BrN2O2S
  • Molecular Weight : 329.22 g/mol
  • Purity : Typically >97% in commercial preparations .

Synthesis

The synthesis of this compound involves various chemical reactions, including the use of palladium-catalyzed coupling methods. The compound can be derived from 3-amino derivatives of thieno[3,2-b]pyridine through carbamate formation using tert-butyl chloroformate or similar reagents. The synthesis process has been optimized to achieve high yields and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to thieno[3,2-b]pyridine derivatives. For instance, methyl derivatives of 3-(hetero)arylthieno[3,2-b]pyridine were evaluated for their cytotoxic effects on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). These studies indicated significant growth inhibition in cancer cells with minimal effects on non-tumorigenic cells, suggesting a selective cytotoxicity profile .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis. Inhibitory effects on kinases associated with cancer progression have been noted in related compounds, indicating a potential target for therapeutic intervention.

Research Findings and Case Studies

StudyFindings
MDPI Study (2021)Evaluated antitumor effects in TNBC cell lines; significant growth inhibition observed with minimal impact on normal cells .
DTIC ReportDiscussed the role of similar compounds as AAK1 and GAK inhibitors; highlighted their potential in antiviral therapies .
Patent AnalysisIdentified structural analogs with improved biological activity and potential applications in pre-mRNA splicing modulation .

Q & A

Q. What are the common synthetic routes for tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions and protection/deprotection strategies. For example, intermediates like tert-butyl carbamate derivatives are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) . Key intermediates are characterized using:
  • NMR spectroscopy : For confirming regioselectivity and purity.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight.
  • X-ray crystallography : For unambiguous structural confirmation (using SHELX software for refinement) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound and its intermediates?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for bromothienopyridine protons (δ 7.5–8.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm).
  • Heteronuclear Multiple Bond Correlation (HMBC) : To confirm connectivity between the carbamate and thienopyridine moieties.
  • X-ray Diffraction : Resolves crystallographic ambiguities, especially for bromine atom positioning .

Q. What stability considerations are critical when handling and storing this compound?

  • Methodological Answer :
  • Storage : Protect from light and moisture; store at room temperature in inert atmospheres (argon/nitrogen).
  • Stability Tests : Monitor degradation via HPLC under acidic/basic conditions (e.g., 0.1 M HCl or NaOH) to assess hydrolytic stability .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when encountering competing side reactions during bromination?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (BINAP vs. XPhos) to suppress debromination .
  • Temperature Control : Lower reaction temperatures (e.g., 80°C instead of 100°C) reduce side reactions.
  • Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) to separate brominated products from unreacted starting materials .

Q. How should researchers approach the analysis of conflicting crystallographic data when determining the molecular conformation of this compound?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution data to resolve disorder in the tert-butyl group .
  • Complementary Techniques : Compare with NMR-derived torsional angles (via NOESY) to validate crystal packing effects .
  • Data Contradiction Workflow :
StepActionReference
1Re-collect diffraction data at higher resolution
2Perform DFT calculations to compare energy-minimized conformers
3Validate with variable-temperature NMR

Q. What strategies are recommended for modifying the thienopyridine core to enhance its activity in kinase inhibition assays?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace bromine with electron-withdrawing groups (e.g., CF₃) to improve binding affinity .
  • Diels-Alder Reactions : Use the thienopyridine as a dienophile to generate fused-ring systems for enhanced steric complementarity .
  • Biological Testing : Screen modified analogs against kinase panels (e.g., CDK2, EGFR) using fluorescence polarization assays .

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